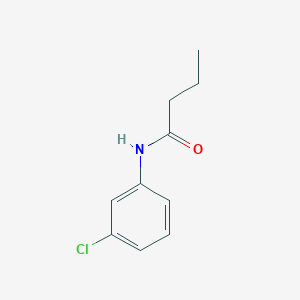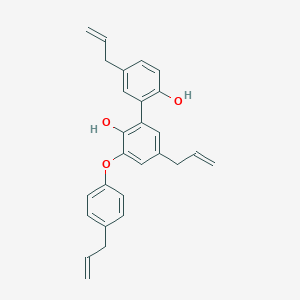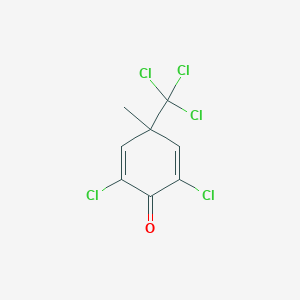
3-Benzhydrylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzhydrylpyridine, also known as 3-BP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising anticancer activity.
Wirkmechanismus
The exact mechanism of action of 3-Benzhydrylpyridine is not fully understood. However, it has been suggested that its anticancer activity may be attributed to its ability to inhibit the mitochondrial respiratory chain complex II, leading to the production of reactive oxygen species and subsequent induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anticancer activity, 3-Benzhydrylpyridine has also been found to exhibit neuroprotective effects. It has been shown to protect against oxidative stress-induced neuronal cell death and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Benzhydrylpyridine in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility in water and limited availability may pose challenges in its use in certain experiments.
Zukünftige Richtungen
Future research on 3-Benzhydrylpyridine should focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties to improve its efficacy and reduce toxicity. Moreover, its potential applications in other diseases, such as neurodegenerative disorders, should be explored. Additionally, the development of novel derivatives of 3-Benzhydrylpyridine with improved properties may lead to the discovery of more potent and selective anticancer agents.
In conclusion, 3-Benzhydrylpyridine has shown promising anticancer and neuroprotective activity in preclinical studies. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use. Its potential applications in other diseases and the development of novel derivatives should also be explored.
Synthesemethoden
The synthesis of 3-Benzhydrylpyridine involves the reaction of benzhydryl chloride with 3-cyanopyridine in the presence of a base. This method has been reported to yield a high purity of 3-Benzhydrylpyridine with good yields.
Wissenschaftliche Forschungsanwendungen
3-Benzhydrylpyridine has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anticancer activity in various cancer cell lines, including breast, lung, colon, and pancreatic cancer. Moreover, it has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
3678-71-5 |
|---|---|
Produktname |
3-Benzhydrylpyridine |
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
3-benzhydrylpyridine |
InChI |
InChI=1S/C18H15N/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,18H |
InChI-Schlüssel |
HGVLJGHVYCBNBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
Andere CAS-Nummern |
3678-71-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




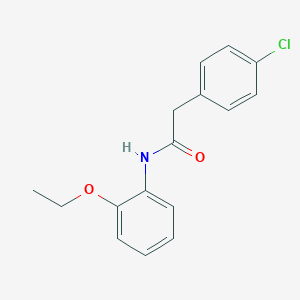

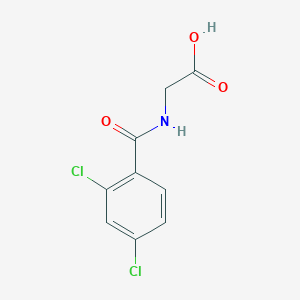
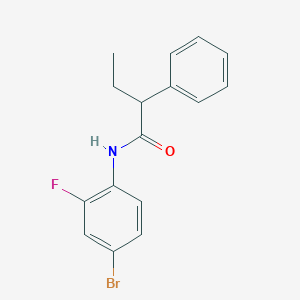
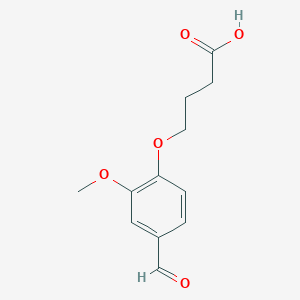
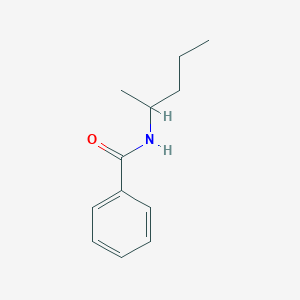
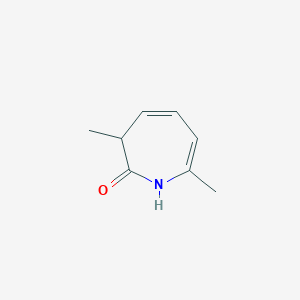
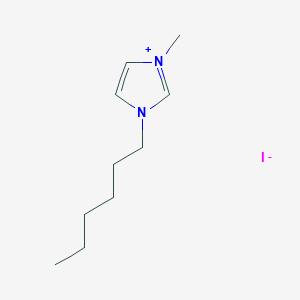
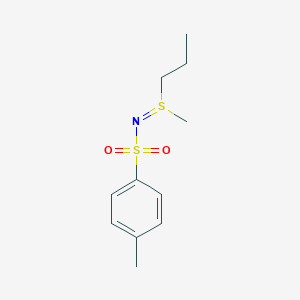
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
